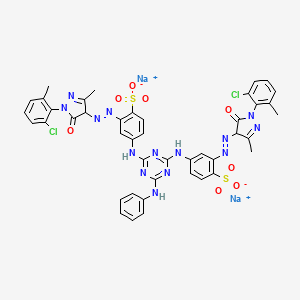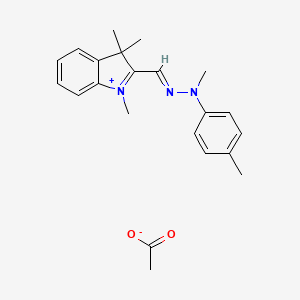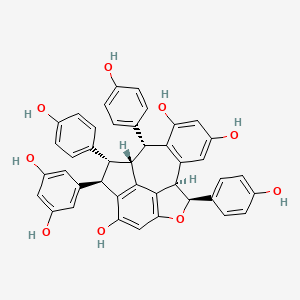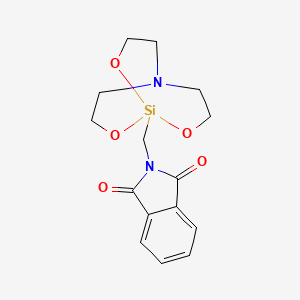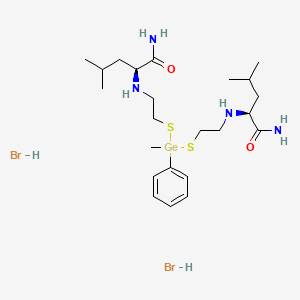
N,N'-((Methylphenylgermanylene)bis(thio-2,1-ethanediyl))bisleucinamide dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leucinamide, N,N’-((methylphenylgermanylene)bis(thio-2,1-ethanediyl))bis-, dihydrobromide is a complex organogermanium compound It is characterized by the presence of leucinamide groups linked through a germanium center, which is further connected by thioether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Leucinamide, N,N’-((methylphenylgermanylene)bis(thio-2,1-ethanediyl))bis-, dihydrobromide typically involves multiple steps:
Formation of the Germanium Center: The initial step involves the preparation of a methylphenylgermanium precursor. This can be achieved through the reaction of methylphenylgermanium trichloride with suitable reagents.
Thioether Linkage Formation: The next step involves the introduction of thioether linkages. This can be done by reacting the germanium precursor with thiol-containing compounds under controlled conditions.
Attachment of Leucinamide Groups: The final step involves the attachment of leucinamide groups to the germanium center. This can be achieved through peptide coupling reactions using leucinamide and suitable coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
Leucinamide, N,N’-((methylphenylgermanylene)bis(thio-2,1-ethanediyl))bis-, dihydrobromide can undergo various types of chemical reactions, including:
Oxidation: The thioether linkages in the compound can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The germanium center can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The leucinamide groups can undergo substitution reactions with nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced germanium species
Substitution: Substituted leucinamide derivatives
Applications De Recherche Scientifique
Leucinamide, N,N’-((methylphenylgermanylene)bis(thio-2,1-ethanediyl))bis-, dihydrobromide has several scientific research applications:
Chemistry: It can be used as a precursor for the synthesis of other organogermanium compounds.
Biology: Its unique structure makes it a potential candidate for studying interactions with biological molecules.
Medicine: It may have potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: It can be used in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of Leucinamide, N,N’-((methylphenylgermanylene)bis(thio-2,1-ethanediyl))bis-, dihydrobromide involves its interaction with molecular targets through its leucinamide and thioether groups. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Leucinamide, N,N’-((methylphenylgermanylene)bis(thio-2,1-ethanediyl))bis-, dihydrobromide can be compared with other similar compounds such as:
Leucinamide derivatives: These compounds share the leucinamide moiety but differ in their central metal or linkage groups.
Organogermanium compounds: These compounds share the germanium center but differ in their organic substituents.
The uniqueness of Leucinamide, N,N’-((methylphenylgermanylene)bis(thio-2,1-ethanediyl))bis-, dihydrobromide lies in its combination of leucinamide groups and thioether linkages around a germanium center, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
120627-02-3 |
|---|---|
Formule moléculaire |
C23H44Br2GeN4O2S2 |
Poids moléculaire |
705.2 g/mol |
Nom IUPAC |
(2S)-2-[2-[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]ethylsulfanyl-methyl-phenylgermyl]sulfanylethylamino]-4-methylpentanamide;dihydrobromide |
InChI |
InChI=1S/C23H42GeN4O2S2.2BrH/c1-17(2)15-20(22(25)29)27-11-13-31-24(5,19-9-7-6-8-10-19)32-14-12-28-21(23(26)30)16-18(3)4;;/h6-10,17-18,20-21,27-28H,11-16H2,1-5H3,(H2,25,29)(H2,26,30);2*1H/t20-,21-;;/m0../s1 |
Clé InChI |
RCHSECFDRQQWNS-HRIAXCGHSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N)NCCS[Ge](C)(C1=CC=CC=C1)SCCN[C@@H](CC(C)C)C(=O)N.Br.Br |
SMILES canonique |
CC(C)CC(C(=O)N)NCCS[Ge](C)(C1=CC=CC=C1)SCCNC(CC(C)C)C(=O)N.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


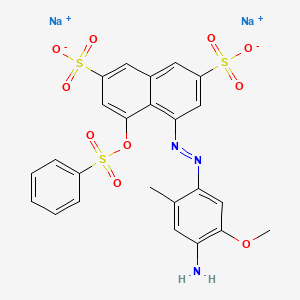
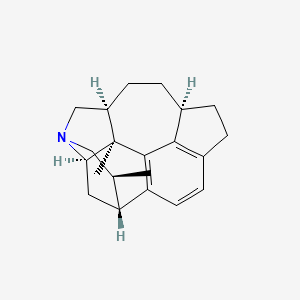
![5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole](/img/structure/B12778087.png)

